REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[CH:10]=[N:11]/N(C)C)=[C:4]([O:15][CH2:16][C:17]#[CH:18])[CH:3]=1.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>C1(C)C=C(C)C=C(C)C=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:17](=[CH:18][N:11]=[CH:10][CH:9]=3)[CH2:16][O:15][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)/C=C/C=N/N(C)C)OCC#C
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 138 h (5.75 days)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling argon for ˜15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
while sonicating in a thick glass vial
|
Type
|
CUSTOM
|
Details
|
The vial was capped under argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The dark residue was purified by silica gel chromatography with EtOAc:dichloromethane (1:19) as the eluant
|
Type
|
ADDITION
|
Details
|
Fractions containing the required product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5.75 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C1)OCC1=CN=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.088 mmol | |
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |